molecular formula C27H44O2 B1206891 Cholesta-5,7-diene-1alpha,3beta-diol CAS No. 43217-89-6

Cholesta-5,7-diene-1alpha,3beta-diol

Cat. No. B1206891
CAS RN: 43217-89-6
M. Wt: 400.6 g/mol
InChI Key: PJEIBQWLLDBCCO-FDUUVPPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesta-5,7-diene-1,3-diol is a cholestanoid.

Scientific Research Applications

Synthesis and Preparation

  • A regioselective synthesis of (1alpha,3beta)-3-hydroxycholestane-4,6-diene-1,25-diol diacetate from a 5,7-diene precursor is described, showcasing a novel method for the synthesis of heteroannular dienes (Van Arnum et al., 2004).
  • An efficient four-step procedure for synthesizing cholesta-5,7-diene-3β,25-diol from 7-dehydrodesmosterol, indicating advancements in synthetic methods for this compound (Sun et al., 2016).

Biochemical Transformations

  • Investigation into the enzymatic conversion of cholesta-7,9-dien-3 -ol into cholesta-8,14-dien-3 -ol, demonstrating the compound's role in biological transformations (Akhtar et al., 1972).
  • The conversion of cholesterol into cholesta-5,7-dien-3beta-ol by larvae of Calliphora erythrocephala, indicating a direct transformation and its potential role in the biosynthesis of ecdysones (Johnson et al., 1975).

Chemical and Biological Properties

  • Isolation of various steroidal structures, including cholesta-5,7-dien-3β,25-diol, from marine organisms like sponges and corals, highlighting its occurrence and potential biological significance in marine ecosystems (Roccatagliata et al., 1998; Zhong et al., 2010; Sauleau & Bourguet-Kondracki, 2005).
  • Investigation of various oxidation processes, such as the potassium permanganate oxidation of steroidal dienes, which contribute to the understanding of the chemical properties and potential applications of cholesta-5,7-dien derivatives (Bończa-Tomaszewski, 1987).

properties

CAS RN

43217-89-6

Product Name

Cholesta-5,7-diene-1alpha,3beta-diol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S,3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h9-10,17-18,20,22-25,28-29H,6-8,11-16H2,1-5H3/t18-,20-,22-,23+,24+,25+,26-,27+/m1/s1

InChI Key

PJEIBQWLLDBCCO-FDUUVPPLSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C

synonyms

CDABD
cholesta-5,7-diene-1 alpha,3 beta-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesta-5,7-diene-1alpha,3beta-diol
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Cholesta-5,7-diene-1alpha,3beta-diol
Reactant of Route 3
Cholesta-5,7-diene-1alpha,3beta-diol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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